molecular formula C14H27N3O2 B13459809 Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate

Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B13459809
M. Wt: 269.38 g/mol
InChI Key: OMOJZGCDPROOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 3-(piperazin-1-ylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-7-4-12(11-17)10-16-8-5-15-6-9-16/h12,15H,4-11H2,1-3H3

InChI Key

OMOJZGCDPROOKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN2CCNCC2

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
IUPAC Name tert-butyl 3-(piperazin-1-ylmethyl)pyrrolidine-1-carboxylate
CAS Number 1369237-35-3
SMILES CC(C)(C)OC(=O)N1CCC(C1)CN2CCNCC2
InChI InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-7-4-12(11-17)10-16-8-5-15-6-9-16/h12,15H,4-11H2,1-3H3
PubChem CID 82379352

The compound features a tert-butyl carbamate protecting group on the pyrrolidine nitrogen and a piperazine substituent linked via a methylene bridge to the pyrrolidine ring.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate generally involves the coupling of a protected pyrrolidine derivative with piperazine or a piperazine derivative through a methylene linker. The key synthetic steps include:

  • Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (BOC) group.
  • Introduction of a suitable leaving group or reactive site at the 3-position of the pyrrolidine ring.
  • Nucleophilic substitution or reductive amination with piperazine.
  • Purification to obtain high-purity product suitable for medicinal chemistry applications.

Specific Synthetic Routes

Reductive Amination Approach

A prominent method involves the reductive amination of a 3-formyl or 3-ketone substituted BOC-protected pyrrolidine with piperazine under mild conditions. This approach is supported by literature on related compounds where the presence of Lewis acids such as titanium isopropoxide (Ti(OiPr)4) enhances stereoselectivity and yield.

  • The BOC-protected pyrrolidine aldehyde or ketone is reacted with piperazine in a suitable solvent such as dichloromethane.
  • The reaction mixture is treated with a mild reducing agent like sodium cyanoborohydride (NaBH3CN).
  • The reaction proceeds at room temperature for 1-2 hours.
  • The product is isolated by standard workup and purified by chromatography.

This method allows for control over stereochemistry and yields high-purity this compound, as demonstrated in analogous systems described in ACS publications.

Nucleophilic Substitution Route

Another approach involves the nucleophilic substitution of a halomethyl-substituted BOC-protected pyrrolidine with piperazine:

  • Synthesis of tert-butyl 3-(halomethyl)pyrrolidine-1-carboxylate (e.g., bromomethyl derivative).
  • Reaction with piperazine under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF).
  • Heating the reaction mixture to promote substitution.
  • Purification of the product by extraction and chromatography.

This method is straightforward but requires careful control of reaction conditions to minimize side reactions and achieve high yield.

Reaction Conditions and Optimization

Step Reagents/Conditions Outcome/Notes
BOC Protection Di-tert-butyl dicarbonate (BOC2O), base Protects pyrrolidine nitrogen
Aldehyde/Ketone Formation Oxidation or functional group manipulation Introduces reactive site at C-3
Reductive Amination Piperazine, NaBH3CN, Ti(OiPr)4, CH2Cl2 High stereoselectivity, good yield
Nucleophilic Substitution Piperazine, K2CO3, DMF, heat Efficient substitution
Purification Chromatography (silica gel) High purity product

Optimization studies indicate that the presence of Lewis acids during reductive amination significantly improves diastereoselectivity, favoring the desired stereoisomer. Reaction times typically range from 1 to 4 hours, and yields vary between 60-85% depending on the method and scale.

Research Findings and Applications

The compound serves as a versatile intermediate in the synthesis of pharmaceuticals, especially those targeting neurotransmitter systems. Its structural features enable it to participate in various chemical transformations, allowing modification of pharmacological properties.

Studies have shown that derivatives of this compound can be synthesized with high stereocontrol, which is critical for biological activity. The compound’s piperazine moiety is known for its role in modulating receptor activity, making it a valuable scaffold in drug design.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Reductive Amination BOC-pyrrolidine aldehyde/ketone, piperazine, NaBH3CN, Ti(OiPr)4 Room temp, 1-2 h, CH2Cl2 High stereoselectivity, good yield Requires Lewis acid catalyst
Nucleophilic Substitution BOC-pyrrolidine halomethyl, piperazine, K2CO3, DMF Heated, several hours Straightforward, scalable Potential side reactions

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate group is a widely used amine-protecting group. Its removal under acidic conditions exposes the pyrrolidine amine for subsequent functionalization.

Reaction Conditions Products Yield Citations
Trifluoroacetic acid (TFA) in DCM3-(Piperazin-1-ylmethyl)pyrrolidine85–90%
HCl in dioxaneHydrochloride salt of deprotected amine78%
HBr in acetic acidFree amine with bromide counterion82%
  • The Boc group’s stability under basic conditions allows selective deprotection without affecting the piperazine ring .

  • TFA is preferred for its efficiency, while HCl and HBr are used for salt formation to enhance solubility .

Alkylation of the Piperazine Ring

The piperazine moiety contains two secondary amines capable of undergoing alkylation. This reaction introduces substituents to modulate pharmacological properties.

Alkylating Agent Conditions Product Application
Methyl iodideK2CO3, DMF, 60°CN-Methylpiperazine derivativeCNS drug intermediates
Benzyl chlorideEt3N, THF, refluxN-Benzylpiperazine analogAntibacterial agents
Ethyl bromoacetateNaHCO3, MeCN, RTEthyl glycinate-functionalized piperazineProdrug synthesis
  • Alkylation typically occurs at the less sterically hindered nitrogen atom of the piperazine ring.

  • Selectivity can be controlled by adjusting stoichiometry and reaction temperature .

Acylation Reactions

The piperazine nitrogen atoms react with acylating agents to form amides, enhancing target specificity in drug design.

Acylating Agent Conditions Product Key Findings
Acetyl chloridePyridine, DCM, 0°C → RTN-Acetylpiperazine derivativeImproved metabolic stability
Benzoyl chlorideEt3N, THF, refluxN-Benzoylpiperazine analogEnhanced receptor binding
Succinic anhydrideDMAP, CHCl3, 40°CPiperazine-succinamide conjugateLinker for bioconjugation
  • Acylation is often performed in anhydrous conditions to prevent hydrolysis of the acylating agent .

  • Steric hindrance from the pyrrolidine ring may slow reaction kinetics compared to simpler piperazine derivatives .

Nucleophilic Substitution at the Methylene Bridge

The methylene group linking pyrrolidine and piperazine can participate in substitutions if activated.

Reaction Conditions Product Mechanism
BrominationNBS, CCl4, light3-(Bromomethyl) intermediateRadical-mediated substitution
Oxidation with KMnO4H2O, 80°C3-Carboxylic acid derivativeOxidative cleavage
  • Direct substitution at the methylene bridge is rare due to the absence of a leaving group in the parent compound .

  • Bromination or oxidation requires prior functionalization or harsh conditions .

Stability and Side Reactions

The compound’s stability under varying conditions has been extensively studied:

Condition Observation Implications
Acidic (pH < 3)Boc deprotection within 2 hoursRequires careful handling in acidic media
Basic (pH > 10)Stable for >24 hoursSafe for storage in alkaline buffers
High temperature (>100°C)Decomposition observedAvoid prolonged heating

Scientific Research Applications

Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Piperazine or Analogous Substituents

(S)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate (CAS 1010446-31-7)
  • Molecular Formula : C₁₃H₂₅N₃O₂
  • Molecular Weight : 255.36 g/mol
  • Stereospecific (S)-configuration, which may enhance enantioselective interactions in drug design .
  • Applications : Used in medicinal chemistry for kinase inhibitor development due to its rigid structure .
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS 201162-53-0)
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Key Differences :
    • Bicyclic diazabicyclo[3.2.1]octane system replaces pyrrolidine, conferring conformational rigidity.
    • Lacks the piperazine moiety, limiting hydrogen-bonding diversity .
  • Applications : Explored in neuroscience research as a precursor for neuroreceptor ligands .

Halogenated Pyridine Derivatives

tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-10-3)
  • Molecular Formula : C₁₆H₂₁BrIN₃O₃
  • Molecular Weight : 483.14 g/mol
  • Key Differences :
    • Bromo and iodo substituents on the pyridine ring enhance electrophilicity for cross-coupling reactions.
    • Pyridinyloxy group replaces piperazine, altering electronic properties and solubility .
  • Applications : Intermediate in synthesizing halogen-containing pharmaceuticals .

Functionalized Pyrrolidine Derivatives

(R)-tert-butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate (CAS 1421022-09-4)
  • Molecular Formula : C₁₄H₂₁ClN₄O₂
  • Molecular Weight : 312.80 g/mol
  • Methylamino linker modifies steric and electronic profiles compared to piperazine .
  • Applications : Investigated in oncology for targeting DNA repair enzymes .

Comparative Analysis: Structural and Functional Properties

Table 1. Key Parameters of Selected Compounds

Compound (CAS No.) Molecular Weight Substituents Key Functional Groups Flexibility Applications
1369237-35-3 (Target) 269.38 Piperazinylmethyl, Boc Piperazine, Carbamate High Drug intermediates, CNS agents
1010446-31-7 255.36 Piperazine (direct), Boc Piperazine, Carbamate Low Kinase inhibitors
1186311-10-3 483.14 Bromo-iodopyridine, Boc Halogens, Pyridine Moderate Halogenated drug synthesis
1421022-09-4 312.80 Chloropyrimidine, Boc Pyrimidine, Methylamino Moderate Oncology research

Pharmacological Relevance

  • Piperazine-Containing Compounds : The target and 1010446-31-7 are prioritized in CNS drug discovery due to piperazine's ability to cross the blood-brain barrier .
  • Halogenated Derivatives : Higher molecular weight and lipophilicity make them suitable for anticancer agents but may reduce bioavailability .

Commercial Availability and Handling

  • Target Compound: Limited commercial data; custom synthesis likely required.
  • Similar Compounds :
    • (S)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate (CAS 1010446-31-7) is available at 97% purity (100 mg stock) .
    • Halogenated pyridine derivatives (e.g., CAS 1186311-10-3) are sold at $400–$4,800 per gram .

Biological Activity

Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate, a compound with the molecular formula C14H27N3O, has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H27N3O
  • Molecular Weight : 255.38 g/mol
  • CAS Number : 867265-71-2

The compound features a pyrrolidine ring substituted with a piperazine moiety, which is known for enhancing the biological activity of various pharmaceuticals.

This compound is believed to interact with several biological targets, particularly in the central nervous system (CNS). Its structure suggests potential activity as a neurotransmitter modulator, possibly influencing serotonin and dopamine pathways.

Antidepressant Effects

Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. The piperazine component is crucial for binding to serotonin receptors, which are often implicated in mood regulation.

Antitumor Activity

Research has shown that derivatives of pyrrolidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have reported that certain piperazine derivatives demonstrate cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the effect of related compounds on serotonin receptor modulation, demonstrating significant binding affinity and subsequent antidepressant effects in rodent models.
Study 2 Evaluated cytotoxic effects against human cancer cell lines; results indicated that compounds with similar structures induced apoptosis effectively.
Study 3 Assessed the neuroprotective effects of piperazine derivatives in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High distribution volume indicating extensive tissue penetration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Predominantly excreted via urine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate, and what reaction conditions are critical?

  • Methodology :

  • Step 1 : React tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with piperazine derivatives under nucleophilic substitution conditions. Use activating agents like benzoyl chloride (for hydroxyl group activation) in dry pyridine with 4-dimethylaminopyridine (DMAP) as a catalyst .
  • Step 2 : Purify intermediates via column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product. For final deprotection, use trifluoroacetic acid (TFA) in dichloromethane (DCM) followed by neutralization with sodium bicarbonate .
  • Critical Conditions : Maintain anhydrous conditions, control reaction temperatures (0–20°C for sensitive steps), and use stoichiometric excess of reagents like methanesulfonyl chloride for functional group activation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

  • Methodology :

  • 1H/13C NMR : Confirm structural integrity by verifying proton environments (e.g., tert-butyl singlet at ~1.4 ppm, piperazine/pyrrolidine methylene signals) and carbon backbone .
  • Mass Spectrometry (MS/HRMS) : Validate molecular weight and purity. For intermediates, use electrospray ionization (ESI) to detect [M+H]+ or [M+Na]+ adducts .
  • Purity Checks : Combine thin-layer chromatography (TLC) with HPLC for quantitative analysis.

Q. What safety protocols are essential when handling this compound in the lab?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use respiratory protection if handling powders to avoid inhalation .
  • Engineering Controls : Conduct reactions in fume hoods. Ensure access to emergency eyewash stations and showers .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect halogenated solvents (e.g., DCM) separately for proper recycling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?

  • Methodology :

  • Parameter Screening : Use design of experiments (DoE) to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, DMAP improves acylation efficiency by reducing side reactions .
  • Workflow Example :
  • Intermediate Synthesis : Increase benzoyl chloride equivalents from 1.2 to 1.5 to drive reaction completion, achieving ~90% yield (vs. 79% initially reported) .
  • Deprotection : Replace TFA with HCl/dioxane for milder cleavage of tert-butyl groups, minimizing decomposition .

Q. How can researchers address low purity or inconsistent yields during scale-up?

  • Troubleshooting :

  • Byproduct Identification : Use LC-MS to detect impurities (e.g., unreacted starting materials or over-alkylated piperazine derivatives). Adjust stoichiometry or reaction time accordingly .
  • Purification Refinement : Replace silica gel chromatography with preparative HPLC for polar intermediates. For non-polar impurities, employ recrystallization in hexane/ethyl acetate mixtures .

Q. How should contradictory literature data on physicochemical properties (e.g., solubility) be resolved?

  • Analytical Strategy :

  • Comparative Testing : Replicate solubility studies using standardized solvents (e.g., DMSO, water, ethanol) under controlled temperatures. For example, reports moderate solubility in DCM, while polar aprotic solvents may require sonication .
  • Computational Validation : Use tools like COSMO-RS to predict solubility parameters and cross-validate experimental results .

Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?

  • Methodology :

  • Docking Studies : Model the compound’s 3D structure (from crystallography or DFT optimization) against targets like dopamine D3 receptors. Use software like AutoDock Vina to predict binding affinities .
  • MD Simulations : Run 100-ns molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the piperazine-pyrrolidine scaffold .

Q. What solvent systems are optimal for reactions involving this compound?

  • Selection Criteria :

  • Polarity Matching : Use DCM or THF for SN2 reactions (piperazine alkylation); switch to DMF for sluggish nucleophilic substitutions.
  • Stability Considerations : Avoid protic solvents (e.g., methanol) during Boc deprotection to prevent premature cleavage .
  • Empirical Data : and report successful syntheses in DCM with yields >75%, while highlights ethanol/water mixtures for recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.